6-fluoro-7-methoxy-1H-indole-2-carboxylicacid
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Overview
Description
6-fluoro-7-methoxy-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
One common synthetic route is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as catalytic processes and continuous flow reactors .
Chemical Reactions Analysis
6-fluoro-7-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5, due to the electron-rich nature of the indole system. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-fluoro-7-methoxy-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
6-fluoro-7-methoxy-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:
6-fluoro-1H-indole-2-carboxylic acid: Lacks the methoxy group at the 7-position, which may affect its biological activity and chemical reactivity.
6-fluoro-5-methoxy-1H-indole-2-carboxylic acid: Has the methoxy group at the 5-position instead of the 7-position, leading to different electronic and steric effects.
7-methoxy-1H-indole-2-carboxylic acid: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activities.
These comparisons highlight the unique structural features of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid and their impact on its applications and reactivity.
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
6-fluoro-7-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c1-15-9-6(11)3-2-5-4-7(10(13)14)12-8(5)9/h2-4,12H,1H3,(H,13,14) |
InChI Key |
DKBCIANPMUYGLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1NC(=C2)C(=O)O)F |
Origin of Product |
United States |
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